molecular formula C11H17N3O2 B1446365 5-Boc-3-methyl-4,6-dihydro-1H-pyrrolo[3,4-C]pyrazole CAS No. 951127-35-8

5-Boc-3-methyl-4,6-dihydro-1H-pyrrolo[3,4-C]pyrazole

Cat. No.: B1446365
CAS No.: 951127-35-8
M. Wt: 223.27 g/mol
InChI Key: QVAXHLTUZGFIBD-UHFFFAOYSA-N
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Description

5-Boc-3-methyl-4,6-dihydro-1H-pyrrolo[3,4-C]pyrazole is a heterocyclic compound with the molecular formula C11H17N3O2. It is characterized by a pyrrolo[3,4-C]pyrazole core structure, which is a fused bicyclic system containing both pyrrole and pyrazole rings. The compound is often used as an intermediate in organic synthesis and has applications in various fields of scientific research.

Biochemical Analysis

Biochemical Properties

5-Boc-3-methyl-4,6-dihydro-1H-pyrrolo[3,4-C]pyrazole plays a role in biochemical reactions as an intermediate in the synthesis of other compounds. It interacts with enzymes such as dipeptidyl peptidase 4 (DPP-4), which is involved in the regulation of glucose metabolism . The nature of these interactions involves binding to the active site of the enzyme, potentially inhibiting its activity. This inhibition can lead to increased levels of incretin hormones, which in turn enhance insulin secretion and lower blood glucose levels.

Cellular Effects

The effects of this compound on various types of cells include modulation of cell signaling pathways, gene expression, and cellular metabolism. By inhibiting dipeptidyl peptidase 4, this compound can influence the signaling pathways related to glucose homeostasis. Additionally, it may affect the expression of genes involved in insulin secretion and glucose uptake, thereby impacting cellular metabolism and energy balance .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with dipeptidyl peptidase 4. This binding inhibits the enzyme’s activity, leading to increased levels of incretin hormones such as glucagon-like peptide-1 (GLP-1). The elevated levels of these hormones enhance insulin secretion and reduce blood glucose levels. Additionally, the compound may influence other molecular targets involved in glucose metabolism and insulin signaling .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound may change over time due to its stability and degradation. Studies have shown that the compound is relatively stable when stored at low temperatures (0-8°C), but it may degrade over extended periods . Long-term effects on cellular function observed in in vitro and in vivo studies include sustained inhibition of dipeptidyl peptidase 4 activity and prolonged enhancement of insulin secretion .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits dipeptidyl peptidase 4 activity and enhances insulin secretion without significant adverse effects. At higher doses, toxic effects such as hypoglycemia and gastrointestinal disturbances may be observed . Threshold effects include a dose-dependent increase in insulin secretion and glucose uptake, with a plateau effect at higher concentrations.

Metabolic Pathways

This compound is involved in metabolic pathways related to glucose metabolism. It interacts with enzymes such as dipeptidyl peptidase 4 and influences the levels of incretin hormones. These interactions affect metabolic flux and metabolite levels, leading to enhanced insulin secretion and improved glucose homeostasis .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to target tissues, where it can exert its inhibitory effects on dipeptidyl peptidase 4. The compound’s distribution may also be influenced by its chemical properties, such as solubility and stability .

Subcellular Localization

The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with dipeptidyl peptidase 4. This localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to its site of action. The activity and function of the compound are influenced by its localization, as it needs to be in proximity to its molecular targets to exert its inhibitory effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Boc-3-methyl-4,6-dihydro-1H-pyrrolo[3,4-C]pyrazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable hydrazine derivative with a diketone or ketoester, followed by cyclization and protection of the resulting pyrazole with a tert-butoxycarbonyl (Boc) group. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like acids or bases to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often employing automated systems for precise control of reaction parameters. The use of high-purity starting materials and advanced purification techniques, such as recrystallization or chromatography, ensures the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Boc-3-methyl-4,6-dihydro-1H-pyrrolo[3,4-C]pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes catalysts to enhance reaction rates and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce amines or other reduced derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of substituted pyrazole derivatives .

Scientific Research Applications

5-Boc-3-methyl-4,6-dihydro-1H-pyrrolo[3,4-C]pyrazole has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Boc-3-methyl-4,6-dihydro-1H-pyrrolo[3,4-C]pyrazole is unique due to its specific substitution pattern and the presence of the Boc protecting group. This makes it a valuable intermediate in organic synthesis, offering versatility in the construction of complex molecules and potential bioactive compounds .

Properties

IUPAC Name

tert-butyl 3-methyl-4,6-dihydro-2H-pyrrolo[3,4-c]pyrazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O2/c1-7-8-5-14(6-9(8)13-12-7)10(15)16-11(2,3)4/h5-6H2,1-4H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVAXHLTUZGFIBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2CN(CC2=NN1)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

951127-35-8
Record name 5-BOC-3-METHYL-4,6-DIHYDRO-1H-PYRROLO[3,4-C]PYRAZOLE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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